molecular formula C16H13N3O B5640641 N-(6-methylpyridin-2-yl)quinoline-2-carboxamide

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide

Cat. No.: B5640641
M. Wt: 263.29 g/mol
InChI Key: ZVZGGKFIVNSTFP-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core structure substituted with a 6-methylpyridin-2-yl group and a carboxamide functional group, making it a molecule of interest in various scientific research fields.

Biochemical Analysis

It has been identified as a potential antimalarial agent .

Biochemical Properties

GNF-Pf-1000 plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It has been found to interact with various enzymes and proteins within the Plasmodium falciparum parasite .

Cellular Effects

GNF-Pf-1000 has profound effects on the cellular processes of the Plasmodium falciparum parasite. It influences cell function by disrupting the parasite’s metabolic pathways, impacting cell signaling pathways, altering gene expression, and interfering with cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of GNF-Pf-1000 involves binding interactions with biomolecules within the parasite, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GNF-Pf-1000 have been observed over time. The compound has shown stability and has demonstrated long-term effects on the cellular function of the Plasmodium falciparum parasite in both in vitro and in vivo studies .

Metabolic Pathways

GNF-Pf-1000 is involved in several metabolic pathways within the Plasmodium falciparum parasite. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of GNF-Pf-1000 within cells and tissues are critical aspects of its function. The compound is believed to interact with certain transporters or binding proteins, which may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of GNF-Pf-1000 and its effects on activity or function are areas of active research. It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)quinoline-2-carboxamide typically involves the condensation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate. This reaction is carried out in the presence of dimethylacetamide and hydrazine, leading to the formation of the desired compound through cyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxamide: A simpler derivative with similar core structure but lacking the 6-methylpyridin-2-yl group.

    N-(pyridin-2-yl)quinoline-2-carboxamide: Similar structure but with a pyridin-2-yl group instead of the 6-methylpyridin-2-yl group.

    N-(6-methylpyridin-2-yl)quinoline-8-carboxamide: Similar structure but with the carboxamide group at the 8-position of the quinoline ring.

Uniqueness

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide is unique due to the presence of both the 6-methylpyridin-2-yl group and the carboxamide functional group at the 2-position of the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-5-4-8-15(17-11)19-16(20)14-10-9-12-6-2-3-7-13(12)18-14/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGGKFIVNSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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